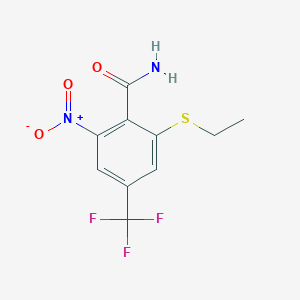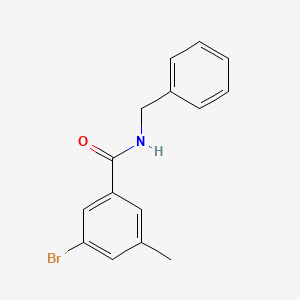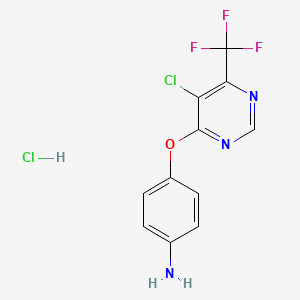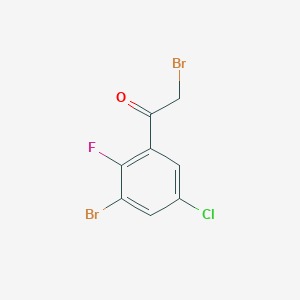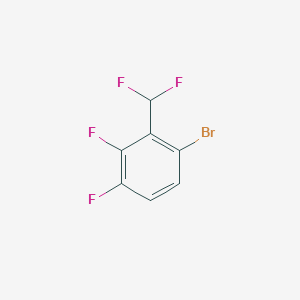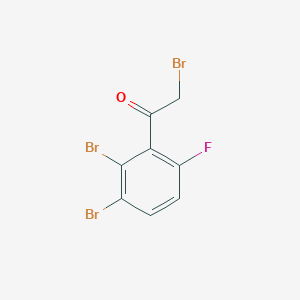![molecular formula C17H15NO3 B1411274 Ácido [(1-bencil-1h-indol-4-il)oxi]acético CAS No. 2108804-78-8](/img/structure/B1411274.png)
Ácido [(1-bencil-1h-indol-4-il)oxi]acético
Descripción general
Descripción
“[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
The synthesis of indole derivatives has been explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of “[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is characterized by an indole scaffold . This scaffold is a key component of many biologically active compounds and has been the focus of extensive research in organic and medicinal chemistry .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . For example, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Los derivados del indol, como el ácido [(1-bencil-1h-indol-4-il)oxi]acético, se han estudiado ampliamente por su potencial en el tratamiento del cáncer. Pueden actuar sobre las células cancerosas a través de diversos mecanismos, incluida la inducción de apoptosis, el arresto del ciclo celular y la inhibición de la metástasis . La capacidad de dirigirse a vías específicas en las células cancerosas hace que estos compuestos sean valiosos en el desarrollo de terapias dirigidas.
Actividad antimicrobiana
La complejidad estructural de los derivados del indol se presta a propiedades antimicrobianas. La investigación ha demostrado que estos compuestos pueden ser efectivos contra una variedad de microbios, incluidas bacterias y hongos . Esto los convierte en candidatos prometedores para el desarrollo de nuevos antibióticos, especialmente en una era de creciente resistencia a los antibióticos.
Trastornos neurológicos
Los derivados del indol han mostrado promesa en el tratamiento de trastornos neurológicos. Su interacción con varios sistemas de neurotransmisores puede conducir a aplicaciones potenciales en enfermedades como el Alzheimer, el Parkinson y otras afecciones neurodegenerativas .
Aplicaciones antiinflamatorias
Las propiedades antiinflamatorias de los derivados del indol son de gran interés. Pueden modular las vías inflamatorias, lo que puede ser beneficioso para tratar afecciones como la artritis, el asma y otras enfermedades inflamatorias .
Salud cardiovascular
Los derivados del indol también pueden desempeñar un papel en la salud cardiovascular al afectar el sistema vascular y la función cardíaca. Su potencial para actuar como vasodilatadores o para influir en la regulación de la presión arterial es un área de investigación en curso .
Manejo de la diabetes
Se ha explorado el potencial de los derivados del indol en el manejo de la diabetes, y algunos compuestos han mostrado la capacidad de influir en la secreción o sensibilidad a la insulina . Esto podría conducir a nuevos enfoques en el tratamiento de la diabetes, centrándose en la modulación de las vías metabólicas.
Propiedades antioxidantes
Estos compuestos pueden actuar como antioxidantes, neutralizando los radicales libres y reduciendo el estrés oxidativo en el cuerpo . Esta propiedad es beneficiosa para prevenir enfermedades crónicas y afecciones relacionadas con el envejecimiento.
Aplicaciones agrícolas
Los derivados del indol son estructuralmente similares a las hormonas vegetales como el ácido indol-3-acético, que participa en el crecimiento y desarrollo de las plantas. Esta similitud abre posibilidades para usar estos compuestos en agricultura para aumentar los rendimientos de los cultivos y la resistencia al estrés .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid acts as an inhibitor of tryptophan hydroxylase, thereby affecting serotonin levels in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as protein kinase C, modulating their activity and influencing downstream signaling events .
Cellular Effects
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B. In cancer cells, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has demonstrated anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid involves several key interactions at the molecular level. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity and reducing serotonin synthesis. Additionally, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid interacts with protein kinase C, leading to its activation and subsequent phosphorylation of downstream targets. This activation results in changes in gene expression and cellular responses. Furthermore, this compound has been shown to modulate the activity of nuclear factor kappa B, influencing the transcription of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has shown sustained effects on cellular function, including prolonged inhibition of tryptophan hydroxylase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and exhibits therapeutic potential in modulating serotonin levels and reducing inflammation. At high doses, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes involved in serotonin biosynthesis and degradation .
Transport and Distribution
The transport and distribution of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by organic anion transporters and accumulates in tissues with high expression of these transporters, such as the liver and brain. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and tissue penetration .
Subcellular Localization
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it modulates the activity of transcription factors and influences gene expression. The subcellular localization of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(1-benzylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)12-21-16-8-4-7-15-14(16)9-10-18(15)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBZYGLQMRSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile](/img/structure/B1411194.png)
